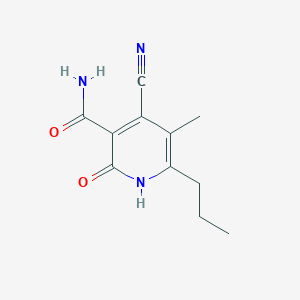![molecular formula C30H27N9O4S B14940496 (2E)-3-(3,4-dimethoxyphenyl)-N-[(E)-[(6-oxo-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,6-dihydropyrimidin-2-yl)amino](phenylamino)methylidene]prop-2-enamide](/img/structure/B14940496.png)
(2E)-3-(3,4-dimethoxyphenyl)-N-[(E)-[(6-oxo-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,6-dihydropyrimidin-2-yl)amino](phenylamino)methylidene]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(3,4-dimethoxyphenyl)-N-[(E)-(6-oxo-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,6-dihydropyrimidin-2-yl)aminomethylidene]prop-2-enamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a dimethoxyphenyl group, a tetrazolylsulfanyl moiety, and a dihydropyrimidinyl core, making it an interesting subject for chemical and biological studies.
Vorbereitungsmethoden
The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-N-[(E)-(6-oxo-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,6-dihydropyrimidin-2-yl)aminomethylidene]prop-2-enamide involves multiple steps, each requiring specific reaction conditionsIndustrial production methods may involve optimizing these steps to increase yield and purity, often using automated synthesis equipment and stringent quality control measures .
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The presence of methoxy groups makes it susceptible to oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, targeting specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl and pyrimidinyl positions, using reagents like halides or organometallic compounds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(2E)-3-(3,4-dimethoxyphenyl)-N-[(E)-(6-oxo-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,6-dihydropyrimidin-2-yl)aminomethylidene]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazolylsulfanyl group may play a crucial role in binding to these targets, while the dihydropyrimidinyl core can modulate the compound’s overall activity. Pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, (2E)-3-(3,4-dimethoxyphenyl)-N-[(E)-(6-oxo-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,6-dihydropyrimidin-2-yl)aminomethylidene]prop-2-enamide stands out due to its unique combination of functional groups. Similar compounds include:
- (2E)-3-(3,4-dimethoxyphenyl)-N-[(E)-(6-oxo-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,6-dihydropyrimidin-2-yl)aminomethylidene]prop-2-enamide
- (2E)-3-(3,4-dimethoxyphenyl)-N-[(E)-(6-oxo-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,6-dihydropyrimidin-2-yl)aminomethylidene]prop-2-enamide
These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical and biological activities .
Eigenschaften
Molekularformel |
C30H27N9O4S |
|---|---|
Molekulargewicht |
609.7 g/mol |
IUPAC-Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[(Z)-N'-[6-oxo-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrimidin-2-yl]-N-phenylcarbamimidoyl]prop-2-enamide |
InChI |
InChI=1S/C30H27N9O4S/c1-42-24-15-13-20(17-25(24)43-2)14-16-26(40)33-28(31-21-9-5-3-6-10-21)35-29-32-22(18-27(41)34-29)19-44-30-36-37-38-39(30)23-11-7-4-8-12-23/h3-18H,19H2,1-2H3,(H3,31,32,33,34,35,40,41)/b16-14+ |
InChI-Schlüssel |
CBMXBYAKQISVDA-JQIJEIRASA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N/C(=N\C2=NC(=CC(=O)N2)CSC3=NN=NN3C4=CC=CC=C4)/NC5=CC=CC=C5)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC(=NC2=NC(=CC(=O)N2)CSC3=NN=NN3C4=CC=CC=C4)NC5=CC=CC=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Chlorophenyl)imino]-8-methoxy-4,4-dimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one](/img/structure/B14940421.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide](/img/structure/B14940433.png)
![4-(3-methoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B14940449.png)
![Tetramethyl 9'-ethoxy-5',5'-dimethyl-6'-(phenylcarbamoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B14940450.png)
![trans-N-{2-[(3S)-2,5-Dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-YL]ethyl}-4-[(4-oxoquinazolin-3(4H)-YL)methyl]cyclohexanecarboxamide](/img/structure/B14940453.png)
![Methyl 3-[(3,4-dimethylphenyl){2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B14940459.png)
![3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide](/img/structure/B14940460.png)
![2-Methyl-7-(naphthalen-1-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14940468.png)
![2-methyl-N-(2-methylphenyl)-4-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B14940469.png)
![ethyl 4-(2-chloro-4-fluorophenyl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate](/img/structure/B14940476.png)
![N-(4-methoxyphenyl)-2-{2-[(3-methylbutyl)sulfanyl]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide](/img/structure/B14940478.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-1-(7-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B14940484.png)
![6-(4-methoxyphenyl)-2-(propylsulfanyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B14940492.png)
